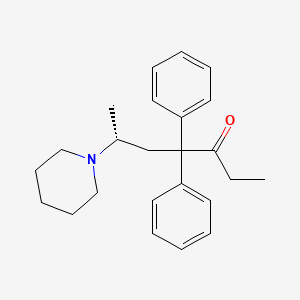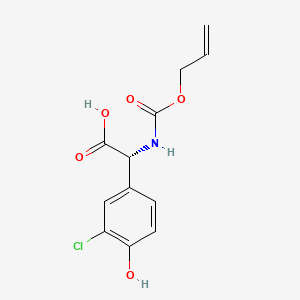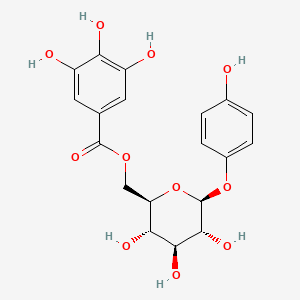
6-O-Galloylarbutin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Galloylarbutin is a phenolic glycoside compound, specifically a derivative of arbutin, which is found in the epigeal organs of the plant Rhodiola coccinea . This compound is characterized by the presence of a galloyl group attached to the sixth position of the glucose moiety in arbutin. It is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-O-Galloylarbutin can be synthesized through the esterification of arbutin with gallic acid. The process involves the use of solvents such as ethanol and acetone, and the reaction is typically carried out under reflux conditions . The product is then purified through chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of arbutin from natural sources like the leaves of the bearberry plant, followed by its chemical modification using gallic acid. The process includes multiple steps of extraction, purification, and chemical synthesis to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-Galloylarbutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into gallic acid, hydroquinone, and glucose.
Esterification and Transesterification: These reactions can modify the galloyl group or the glucose moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Hydrolysis: Strong acids like hydrochloric acid or enzymes like β-glucosidase.
Esterification: Catalysts like sulfuric acid or enzymes under reflux conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Hydrolysis: Gallic acid, hydroquinone, and glucose.
Esterification: Various ester derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-O-Galloylarbutin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenolic glycosides and their reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-O-Galloylarbutin involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including the inhibition of tyrosinase, which is crucial for melanin synthesis in the skin. This inhibition leads to its skin-lightening effects. Additionally, its antioxidant properties help in reducing inflammation and protecting cells from damage .
Comparaison Avec Des Composés Similaires
Arbutin: A glycoside with similar skin-lightening properties but lacks the galloyl group.
Gallic Acid: A phenolic acid with strong antioxidant properties but does not have the glycoside moiety.
Hydroquinone: A compound with potent skin-lightening effects but associated with higher toxicity.
Uniqueness of 6-O-Galloylarbutin: this compound combines the properties of both arbutin and gallic acid, offering enhanced antioxidant and skin-lightening effects with potentially lower toxicity compared to hydroquinone .
Propriétés
Numéro CAS |
5991-00-4 |
|---|---|
Formule moléculaire |
C19H20O11 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C19H20O11/c20-9-1-3-10(4-2-9)29-19-17(26)16(25)15(24)13(30-19)7-28-18(27)8-5-11(21)14(23)12(22)6-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1 |
Clé InChI |
KPFBMNKCSZQESS-WIMVFMHDSA-N |
SMILES isomérique |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


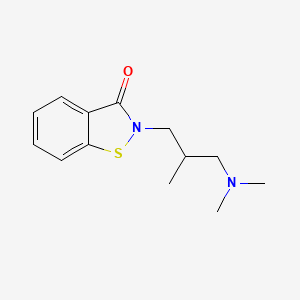
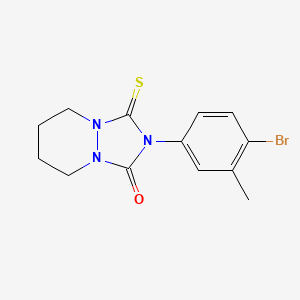

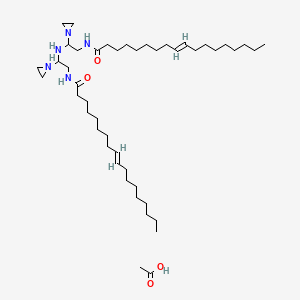
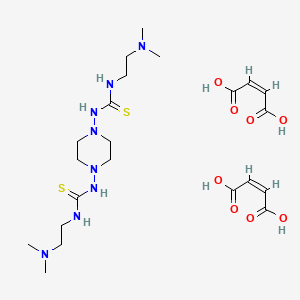
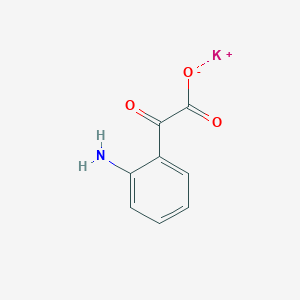
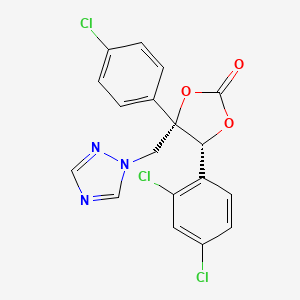
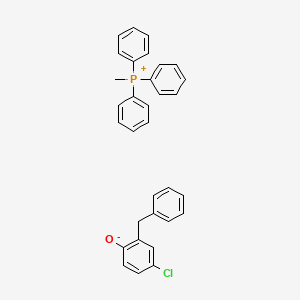

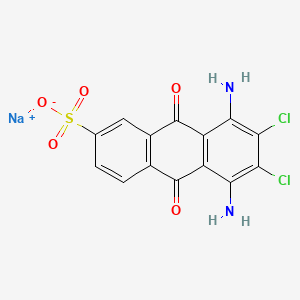
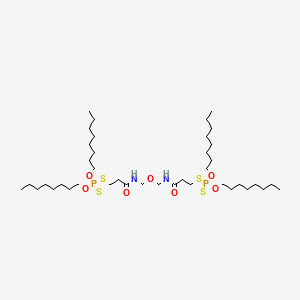
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
